An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel heterocyclic compound, 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol. In the absence of direct experimental spectra in publicly available literature, this guide presents a detailed, predicted dataset based on established NMR principles and data from structurally analogous compounds. We will delve into the rationale behind the predicted chemical shifts and coupling patterns, offering a robust framework for the structural elucidation of this molecule. Furthermore, this document outlines a detailed protocol for the synthesis of the title compound and the subsequent acquisition and processing of its NMR spectra, ensuring scientific integrity and reproducibility. This guide is intended to be an essential resource for researchers in medicinal chemistry, materials science, and organic synthesis who are working with tetrazole derivatives.
Introduction
Tetrazole derivatives are a prominent class of nitrogen-rich heterocyclic compounds that have garnered significant interest in pharmaceutical and materials science due to their diverse biological activities and unique chemical properties.[1] The tetrazole ring can act as a bioisostere for the carboxylic acid group, offering improved metabolic stability and bioavailability in drug candidates.[2] The incorporation of a thiol group at the 5-position of the tetrazole ring introduces a versatile functional handle for further chemical modifications and potential coordination with metal ions. The specific compound of interest, 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol, combines these features with a substituted aromatic moiety, making it a promising scaffold for the development of novel therapeutic agents and functional materials.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural characterization of organic molecules.[3] Through the analysis of chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in a molecule can be determined. This guide will provide a detailed interpretation of the predicted NMR spectra of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol, offering a virtual roadmap for its identification and characterization.
Synthesis of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol
The synthesis of 1-substituted-1H-tetrazole-5-thiols is typically achieved through a cyclization reaction between an isothiocyanate and an azide source. The following protocol outlines a reliable method for the preparation of the title compound.
Experimental Protocol: Synthesis
Materials:
-
3,4-dimethylphenyl isothiocyanate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylphenyl isothiocyanate (1.0 eq) in anhydrous DMF (20 mL).
-
To this solution, add sodium azide (1.2 eq) portion-wise at room temperature. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (100 mL).
-
Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water.
-
For further purification, dissolve the crude product in ethyl acetate and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol.
NMR Data Acquisition and Processing
The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following is a standard protocol for the ¹H and ¹³C NMR analysis of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol.
Experimental Protocol: NMR Spectroscopy
Instrumentation:
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A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
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Dissolve approximately 10-20 mg of the synthesized 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to the potential for hydrogen bonding with the thiol proton and its ability to dissolve a wide range of organic compounds.[4]
-
Filter the solution into a standard 5 mm NMR tube.
¹H NMR Acquisition Parameters:
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Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio).
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
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Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Predicted NMR Data and Spectral Interpretation
Due to the lack of publicly available experimental data, the following ¹H and ¹³C NMR data for 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol are predicted based on established substituent effects and data from analogous compounds.[5][6]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~14.0 - 15.0 | br s | 1H | SH |
| ~7.5 - 7.6 | d | 1H | Ar-H |
| ~7.4 - 7.5 | dd | 1H | Ar-H |
| ~7.3 - 7.4 | d | 1H | Ar-H |
| ~2.3 | s | 3H | CH₃ |
| ~2.2 | s | 3H | CH₃ |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=S (Thione tautomer) |
| ~140.0 | Ar-C |
| ~138.0 | Ar-C |
| ~135.0 | Ar-C |
| ~131.0 | Ar-CH |
| ~128.0 | Ar-CH |
| ~120.0 | Ar-CH |
| ~19.5 | CH₃ |
| ~19.0 | CH₃ |
Detailed Spectral Analysis
¹H NMR Spectrum:
-
Thiol Proton (SH): A broad singlet is anticipated in the downfield region (~14.0 - 15.0 ppm). The broadness and downfield shift are characteristic of a thiol proton involved in hydrogen bonding and potential tautomerism with the thione form.[2]
-
Aromatic Protons (Ar-H): The 3,4-disubstituted phenyl ring will give rise to a complex splitting pattern. We expect a doublet for the proton at the 2-position, a doublet of doublets for the proton at the 6-position, and a doublet for the proton at the 5-position. The exact chemical shifts are influenced by the electron-withdrawing nature of the tetrazole ring.
-
Methyl Protons (CH₃): Two distinct singlets are predicted for the two methyl groups on the phenyl ring, likely around ~2.2-2.3 ppm.
¹³C NMR Spectrum:
-
Tetrazole Carbon (C=S): The carbon of the tetrazole ring attached to the sulfur atom is expected to resonate at a significantly downfield chemical shift, around ~165.0 ppm, which is characteristic of a thione carbon.[7] This suggests that in solution, the thione tautomer may be the predominant form.
-
Aromatic Carbons (Ar-C and Ar-CH): Six signals are expected for the aromatic carbons. The two quaternary carbons attached to the methyl groups and the tetrazole ring will have distinct chemical shifts from the three protonated aromatic carbons.
-
Methyl Carbons (CH₃): Two signals in the aliphatic region (~19.0-19.5 ppm) are predicted for the two non-equivalent methyl carbons.
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol with atom numbering for NMR assignment.
Experimental Workflow
Caption: Workflow for the synthesis and NMR analysis of the target compound.
Conclusion
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